1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid
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Overview
Description
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butylbenzoyl group attached to the azetidine ring
Mechanism of Action
Target of Action
It’s known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research, suggesting a broad range of potential targets.
Mode of Action
It’s known that azetidine derivatives can participate in various chemical reactions , such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Result of Action
It’s known that the compound is useful as a rigid linker in protac development for targeted protein degradation , suggesting that it may have significant effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including cyclization reactions of suitable precursors. One common approach involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of the tert-Butylbenzoyl Group: The tert-butylbenzoyl group can be introduced through acylation reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of azetidine-containing molecules on biological systems.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid can be compared with other azetidine-containing compounds, such as:
Azetidine-2-carboxylic acid: This compound is a naturally occurring amino acid analog with a similar azetidine ring structure.
Azetidine-3-carboxylic acid: Another analog with a similar structure, but without the tert-butylbenzoyl group.
The presence of the tert-butylbenzoyl group in this compound distinguishes it from these analogs, potentially enhancing its stability, reactivity, and biological activity .
Properties
IUPAC Name |
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)12-6-4-10(5-7-12)13(17)16-8-11(9-16)14(18)19/h4-7,11H,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWZMVFJFMEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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